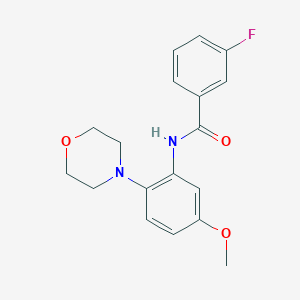![molecular formula C25H23Cl2N3O3 B243902 2,5-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243902.png)
2,5-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide (also known as BAY 59-3074) is a novel compound that has received significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of BAY 59-3074 involves the inhibition of several kinases that play a crucial role in various cellular processes. This compound has been found to bind to the ATP-binding pocket of kinases, thereby preventing their activation and downstream signaling. The inhibition of these kinases results in the suppression of cell growth, angiogenesis, and other cellular processes that are critical for the development and progression of diseases.
Biochemical and physiological effects:
BAY 59-3074 has been found to exhibit several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and suppression of angiogenesis. Studies have also shown that this compound can modulate the immune system and enhance the activity of cytotoxic T cells, thereby promoting the destruction of cancer cells.
実験室実験の利点と制限
BAY 59-3074 has several advantages for use in laboratory experiments, including its high purity, high yield, and potent inhibitory activity against several kinases. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for the research and development of BAY 59-3074. One potential direction is to investigate the therapeutic potential of this compound in combination with other drugs or therapies for the treatment of various diseases. Another potential direction is to develop new analogs or derivatives of BAY 59-3074 that exhibit improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms of action of BAY 59-3074 and its potential applications in various diseases.
合成法
The synthesis of BAY 59-3074 involves several steps, starting from the reaction of 2,5-dichlorobenzoic acid with 4-(4-methoxybenzoyl)piperazine in the presence of a coupling agent. The resulting intermediate is then treated with 4-(2-aminoethyl)phenol to form the final product. The synthesis of BAY 59-3074 has been optimized to yield high purity and high yield, making it suitable for large-scale production.
科学的研究の応用
BAY 59-3074 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Studies have shown that this compound exhibits potent inhibitory activity against several kinases, including PDK1, Aurora B, and VEGFR-2, which are involved in various signaling pathways that regulate cell growth, proliferation, and angiogenesis.
特性
分子式 |
C25H23Cl2N3O3 |
|---|---|
分子量 |
484.4 g/mol |
IUPAC名 |
2,5-dichloro-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H23Cl2N3O3/c1-33-21-9-2-17(3-10-21)25(32)30-14-12-29(13-15-30)20-7-5-19(6-8-20)28-24(31)22-16-18(26)4-11-23(22)27/h2-11,16H,12-15H2,1H3,(H,28,31) |
InChIキー |
YXKSATMMLCYNLA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B243819.png)
![2-chloro-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243822.png)
![2-(4-methylphenoxy)-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243824.png)
![3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243825.png)
![2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243826.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243827.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B243829.png)
![4-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243830.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B243833.png)
![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)